5-(4-hydroxy-3-{[(4-methylphenyl)amino]methyl}phenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes hydroxy and amino groups attached to a phenyl ring, as well as a dihydro-1,3,4-oxadiazole-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps One common method starts with the reaction of 4-hydroxy-3-aminomethylphenyl derivatives with 4-methylphenyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE: Lacks the thione group.
5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-ONE: Contains a carbonyl group instead of a thione group.
Uniqueness
The presence of the thione group in 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE distinguishes it from other similar compounds. This functional group can impart unique chemical and biological properties, such as increased reactivity towards certain nucleophiles and potential interactions with sulfur-containing biomolecules.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[4-hydroxy-3-[(4-methylanilino)methyl]phenyl]-3-[(4-methylanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C24H24N4O2S/c1-16-3-8-20(9-4-16)25-14-19-13-18(7-12-22(19)29)23-27-28(24(31)30-23)15-26-21-10-5-17(2)6-11-21/h3-13,25-26,29H,14-15H2,1-2H3 |
InChI Key |
VIRTXEGBLHOLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)C3=NN(C(=S)O3)CNC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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